Uplarafenib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uplarafenib是一种小分子药物,作为BRAF抑制剂。它主要用于治疗以BRAF突变为特征的癌症,例如黑色素瘤、结直肠癌和甲状腺癌 。该化合物已显示出显著的抗肿瘤活性,目前正在进行高级临床试验以进一步评估其疗效和安全性 .

准备方法

合成路线和反应条件

Uplarafenib是通过一系列涉及其核心结构形成和随后功能化的化学反应合成的。合成路线通常包括以下步骤:

- 喹喔啉核的形成。

- 吗啉部分的引入。

- 用三氟甲基进行功能化。

- 最终偶联形成完整的分子 .

工业生产方法

This compound的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

- 使用高纯度起始原料。

- 优化反应条件,如温度、压力和溶剂选择。

- 实施结晶和色谱等纯化技术以分离最终产物 .

化学反应分析

Kinetic and Mechanistic Studies

Related compounds : Cediranib, urea-based FGFR1 inhibitors

Key findings :

-

Kinetic analysis : First-order kinetics observed in reactions involving azetidinium ion intermediates (e.g., alkylation of indolphenol with chloropyrrolidine) .

-

Enzyme-driven acceleration : Enzymes like uroporphyrinogen decarboxylase accelerate reactions by factors of ~10¹⁵, reducing half-lives from billions of years to milliseconds .

-

Mechanistic optimization : Use of Design of Experiments (DoE) to identify optimal reaction conditions for yield and selectivity (e.g., in glyoxylic acid–catechol coupling) .

Data Table: Kinetic Acceleration by Enzymes

| Reaction Type | Half-life (Without Enzyme) | Half-life (With Enzyme) | Acceleration Factor |

|---|---|---|---|

| Uroporphyrinogen decarboxylation | 2.3 billion years | Milliseconds | ~10¹⁵ |

| Amide coupling | Variable | Enhanced | ~10⁶–10¹⁵ |

Antimetabolic and Antiproliferative Activity

Related compounds : Urea-based FGFR1 inhibitors, sorafenib derivatives

Key findings :

-

Cytotoxicity : IC₅₀ values of 1–4.3 μM for compounds like 4a–e against carcinoma, lymphoma, and leukemia cell lines .

-

Metabolic inhibition : Comparable inhibition of DNA, RNA, and protein synthesis in tumor cells and normal fibroblasts .

-

Structure-activity relationships :

Data Table: Antiproliferative Activity (Example)

| Compound | IC₅₀ (μM) vs. MCF7 | IC₅₀ (μM) vs. PC3 |

|---|---|---|

| 4a–e | 1–4.3 | 1–4.3 |

| Sorafenib | ~3 | ~3 |

Design of Experiments (DoE) for Process Optimization

Related compounds : Cediranib, glyoxylic acid–catechol coupling

Key methodologies :

-

Face-centered central composite (CCF) design : Used to optimize reaction conditions (e.g., temperature, residence time) for ortho-substituted product formation .

-

Full factorial designs : Employed to identify critical factors (e.g., glyoxylic acid equivalents, temperature) in intermediate synthesis .

-

Replicate experiments : Center-point replicates to account for uncontrolled variables .

Data Table: DoE Parameters (Example)

| Factor | Range |

|---|---|

| Residence time | 0.5–3.5 min |

| Temperature | 30–70 °C |

| Pyrrolidine equivalents | 2–10 |

Challenges in Reaction Development

Related compounds : Urea-based inhibitors, carbon-carbon bond-forming reactions

Key challenges :

-

Stability : Amide bonds formed via traditional coupling reactions are metabolically unstable .

-

Catalyst discovery : Over 1,300 failed reactions required to identify catalysts for stable carbon-carbon bond formation .

-

Miniaturization : Use of high-throughput experimentation with reduced reactant quantities for efficient screening .

科学研究应用

Uplarafenib具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究BRAF抑制及其对细胞信号通路的影响。

生物学: 用于研究以了解BRAF突变在癌症进展中的作用以及开发靶向治疗。

医学: 研究其治疗 BRAF 突变癌症的治疗潜力,包括黑色素瘤、结直肠癌和甲状腺癌。

作用机制

Uplarafenib通过选择性抑制BRAF蛋白的活性发挥其治疗作用。BRAF基因编码一种在MAPK/ERK信号通路中起关键作用的蛋白质,该通路调节细胞生长、分化和存活。BRAF基因的突变,尤其是V600E突变,导致该信号通路持续激活,导致不受控制的细胞增殖和肿瘤生长。this compound与突变BRAF蛋白的ATP结合位点结合,抑制其激酶活性,并破坏下游信号级联反应。这导致携带BRAF突变的癌细胞的细胞周期停滞和凋亡 .

相似化合物的比较

类似化合物

维莫非尼: 另一种用于治疗BRAF突变性黑色素瘤的BRAF抑制剂。

达拉非尼: 一种与MEK抑制剂联合使用的BRAF抑制剂,用于治疗BRAF突变癌症。

独特性

Uplarafenib在对BRAF V600E突变的高选择性方面独树一帜,这使得靶向治疗具有最小的脱靶效应成为可能。这种精准医疗方法减少了对正常细胞的附带损害,并提高了BRAF突变癌症患者的治疗效果 .

属性

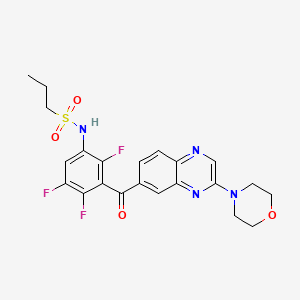

分子式 |

C22H21F3N4O4S |

|---|---|

分子量 |

494.5 g/mol |

IUPAC 名称 |

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3 |

InChI 键 |

HAYBWDINAFTFCJ-UHFFFAOYSA-N |

规范 SMILES |

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。